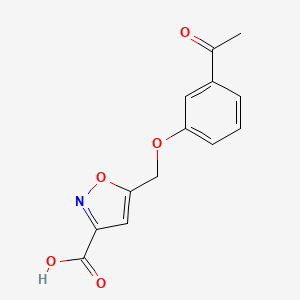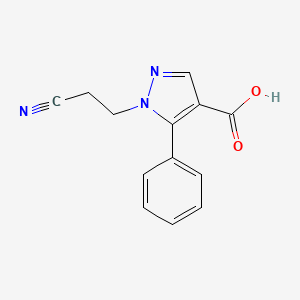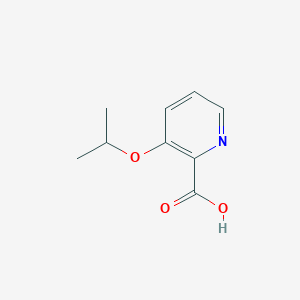
4-(6-Fluoropyridin-2-yl)-1,4-thiazepane
Overview
Description
“4-(6-Fluoropyridin-2-yl)-1,4-thiazepane” is a chemical compound with the molecular weight of 212.29 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Scientific Research Applications
Medicinal Chemistry
The incorporation of fluorine atoms into pharmaceutical compounds can significantly alter their biological activity. The presence of a 6-fluoropyridin-2-yl group within the structure of 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane suggests potential for interaction with various biological targets. This compound could be pivotal in the synthesis of novel therapeutic agents, particularly in the development of drugs with enhanced potency and selectivity .
Material Science
In material science, the unique properties of fluorinated compounds like 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane can be exploited to develop new materials with specific characteristics. These materials might find applications in organic electronics, where the electron-withdrawing fluorine atoms could influence the electronic properties of the material .
Catalysis
The fluoropyridinyl group is known to influence the reactivity of catalysts. In catalysis, 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane could be used to modify the activity and selectivity of catalysts, particularly in reactions where the electronic properties of the catalyst play a crucial role .
Drug Discovery
In drug discovery, the thiazepane moiety of 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane could be utilized to create libraries of compounds for high-throughput screening. The fluoropyridinyl group could enhance the binding affinity of these molecules to their targets, potentially leading to the discovery of new lead compounds .
Organic Electronics
The electronic properties of fluorinated pyridines make them suitable for use in organic electronics. 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane could be a precursor for the synthesis of organic semiconductors, which are used in the production of light-emitting diodes, solar cells, and transistors .
Environmental Science
Fluorinated compounds are often used in the development of agrochemicals due to their stability and biological activity. 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane could be investigated for its potential use in the creation of new pesticides or herbicides with improved environmental profiles .
Biochemistry
In biochemistry, the study of 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane could provide insights into the role of fluorinated compounds in biological systems. This compound could be used as a tool to probe enzyme mechanisms or as a building block for the synthesis of biologically active molecules .
Future Directions
properties
IUPAC Name |
4-(6-fluoropyridin-2-yl)-1,4-thiazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2S/c11-9-3-1-4-10(12-9)13-5-2-7-14-8-6-13/h1,3-4H,2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTAEVVBNYPNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)

![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1526785.png)
![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)
![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)

![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)

![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)
